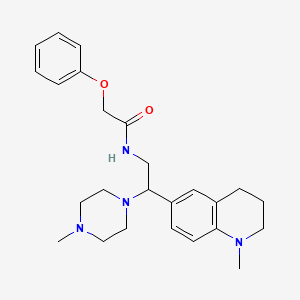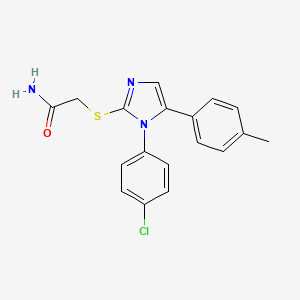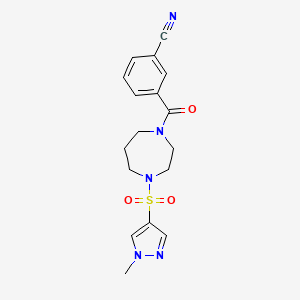
3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. Attached to this ring is a carbonyl group (C=O), a benzonitrile group (a benzene ring attached to a nitrile group, -C≡N), and a sulfonyl group (SO2) attached to a 1-methyl-1H-pyrazol-4-yl group .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could involve reactions like nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of the diazepane ring could introduce some strain into the molecule, potentially making it more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar sulfonyl, carbonyl, and nitrile groups in this compound would likely make it polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Activating Groups for Ring Expansion
- Ring Expansion and Homologations : Activating groups such as benzoyl and arylsulfonyl have been investigated for their ability to induce ring expansions when reacting with diazo compounds. This research has led to the synthesis of various derivatives through ring expansion processes, which are critical for the development of new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Dean & Park, 1976).
Cycloaddition Reactions
- Synthesis of Cyclopropanes : Enantiopure sulfinyl and sulfonyl pyrazolines have been used to afford cyclopropanes and oxabicyclo derivatives with high yields and optical purity. These findings have significant implications for the synthesis of cyclopropane-based pharmaceuticals, showcasing the versatility of sulfonyl pyrazolines in organic synthesis (Cruz Cruz et al., 2009).
Heterocyclic Compound Synthesis
- Antimicrobial Agents : The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety has demonstrated promising antimicrobial activities. This research highlights the role of sulfonyl-bearing compounds in the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Darwish et al., 2014).
Transformations and Reactivity
- Reactivity and Transformations : Studies on the thermal and photolytic transformations of sulfonyl-substituted spirocyclic 3H-pyrazoles have provided insights into the reactivity of these compounds under various conditions. Such research is fundamental for understanding the stability and reactivity of sulfonyl-containing heterocycles, which are crucial for their applications in organic synthesis and drug development (Vasin et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-20-13-16(12-19-20)26(24,25)22-7-3-6-21(8-9-22)17(23)15-5-2-4-14(10-15)11-18/h2,4-5,10,12-13H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIADRCOCHOKCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2590589.png)
![[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2590590.png)
![3-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2590592.png)
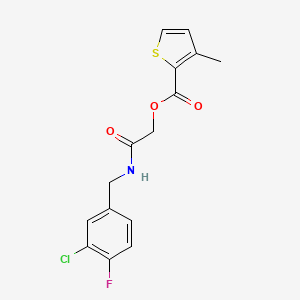
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2590598.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2590600.png)
![8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2590601.png)
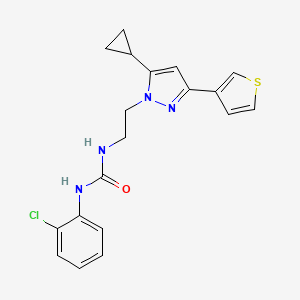
![1-Benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2590605.png)

![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2590608.png)
![N-(2,4-dimethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2590610.png)
